molecular formula C9H19ClO3S B13626224 5-Butoxypentane-1-sulfonyl chloride

5-Butoxypentane-1-sulfonyl chloride

Cat. No.: B13626224
M. Wt: 242.76 g/mol
InChI Key: GALORAAVHRWXBB-UHFFFAOYSA-N
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Description

5-Butoxypentane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxypentane-1-sulfonyl chloride typically involves the reaction of 5-butoxypentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride derivative . The general reaction can be represented as follows:

R-SO3H+SOCl2R-SO2Cl+SO2+HCl\text{R-SO3H} + \text{SOCl2} \rightarrow \text{R-SO2Cl} + \text{SO2} + \text{HCl} R-SO3H+SOCl2→R-SO2Cl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by avoiding thermal runaway reactions . The use of dual-function reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination is also common in industrial synthesis .

Mechanism of Action

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

5-butoxypentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-2-3-7-13-8-5-4-6-9-14(10,11)12/h2-9H2,1H3

InChI Key

GALORAAVHRWXBB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCCCS(=O)(=O)Cl

Origin of Product

United States

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